molecular formula C10H18O B13535064 5-Ethyl-4-methyl-4-hepten-3-one CAS No. 22319-28-4

5-Ethyl-4-methyl-4-hepten-3-one

Cat. No.: B13535064
CAS No.: 22319-28-4
M. Wt: 154.25 g/mol
InChI Key: IDPSLUYWEQFHAM-UHFFFAOYSA-N
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Description

5-Ethyl-4-methyl-4-hepten-3-one is an organic compound with the molecular formula C10H18O It is a ketone with a unique structure that includes both an ethyl and a methyl group attached to a heptenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-4-methyl-4-hepten-3-one can be synthesized through aldol condensation reactions. One common method involves the reaction of 4-methyl-2-pentanone with ethyl vinyl ketone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methyl-4-hepten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 5-ethyl-4-methyl-4-hepten-3-ol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ketones or alcohols.

Scientific Research Applications

5-Ethyl-4-methyl-4-hepten-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-4-methyl-4-hepten-3-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation . The compound’s ability to interact with various enzymes and receptors can also contribute to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-4-methyl-4-hepten-3-one is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity. This structural uniqueness allows it to participate in specific chemical reactions and exhibit unique biological activities compared to its analogs.

Properties

CAS No.

22319-28-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-ethyl-4-methylhept-4-en-3-one

InChI

InChI=1S/C10H18O/c1-5-9(6-2)8(4)10(11)7-3/h5-7H2,1-4H3

InChI Key

IDPSLUYWEQFHAM-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)C(=O)CC)CC

Origin of Product

United States

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